molecular formula C8H9BN2O2 B6314359 {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid CAS No. 1430237-52-7

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid

Cat. No. B6314359
CAS RN: 1430237-52-7
M. Wt: 175.98 g/mol
InChI Key: YOEMYIQRQOQYFE-UHFFFAOYSA-N
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Description

“{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . It has been studied for its potential activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of “this compound” and its derivatives is a topic of ongoing research . The synthesis process often involves complex chemical reactions and requires careful optimization .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolo[2,3-b]pyridine core . The exact structure can be viewed using specialized software .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can vary depending on the specific conditions and reactants used .

Scientific Research Applications

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid has been studied for its potential applications in organic synthesis and medicinal chemistry. In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds, such as carbohydrates and peptides. In medicinal chemistry, this compound has been used as a tool to study the interactions between drugs and their targets. Additionally, this compound has been studied for its potential applications in drug delivery, diagnostics, and imaging.

Advantages and Limitations for Lab Experiments

The use of {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid in lab experiments has several advantages. Firstly, this compound is able to form covalent bonds with molecules such as carbohydrates, proteins, and other bioactive compounds. This allows for the selective binding of the molecule to its target, which can be beneficial in drug delivery and imaging applications. Additionally, this compound is relatively easy to synthesize and is relatively stable in solution.
However, there are some limitations to the use of this compound in lab experiments. Firstly, the compound is sensitive to hydrolysis, which can limit its stability in certain solutions. Additionally, the compound is insoluble in water, which can make it difficult to use in aqueous solutions. Finally, the compound is relatively expensive, which can limit its use in some applications.

Future Directions

The potential applications of {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid are still being explored. Some possible future directions include the use of this compound in drug delivery, diagnostics, and imaging. Additionally, this compound could be used to study the interactions between drugs and their targets, as well as to develop new methods for drug synthesis. Finally, this compound could be used to study the structure and function of proteins and other biomolecules, as well as to develop new methods for drug screening.

Synthesis Methods

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid is synthesized by the reaction of 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine and boronic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of 80-85°C for several hours. The reaction is then quenched with aqueous acid and the product is isolated by precipitation. The compound can then be purified by recrystallization or chromatography.

properties

IUPAC Name

(1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEMYIQRQOQYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CN2C)N=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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